An In-depth Technical Guide to Methyl 4-chloro-2-(fluorosulfonyl)benzoate: A Versatile Building Block for Covalent Drug Discovery
An In-depth Technical Guide to Methyl 4-chloro-2-(fluorosulfonyl)benzoate: A Versatile Building Block for Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Methyl 4-chloro-2-(fluorosulfonyl)benzoate (CAS 1955505-45-9), a functionalized aromatic compound with significant potential in the field of covalent drug discovery. We will delve into its chemical properties, explore its reactivity as a covalent modifier, and present its applications in the design of targeted therapeutics. This document is intended to be a practical resource, offering insights into the strategic use of this unique chemical entity.
Introduction: The Rise of Covalent Inhibitors and the Role of Sulfonyl Fluorides
The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This approach can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.
At the forefront of this renaissance are electrophilic "warheads" that can react with nucleophilic amino acid residues on proteins. Among these, the sulfonyl fluoride moiety has emerged as a particularly promising functional group.[1][2] Unlike more traditional electrophiles, sulfonyl fluorides exhibit a remarkable balance of stability in aqueous environments and reactivity towards specific amino acid side chains, primarily tyrosine, lysine, serine, and threonine.[1][3][4] This controlled reactivity minimizes off-target effects and provides a pathway for the development of highly selective covalent therapeutics.
Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a strategically designed building block that incorporates this powerful sulfonyl fluoride warhead into a substituted benzene scaffold. The presence of the chloro and methyl ester functionalities offers avenues for further chemical modification, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric elements to achieve desired target engagement.
Physicochemical Properties and Structural Features
While extensive experimental data for Methyl 4-chloro-2-(fluorosulfonyl)benzoate is not widely published, we can infer its key properties based on its structure and data from similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 1955505-45-9 | AiFChem[5] |
| Molecular Formula | C₈H₆ClFO₄S | AiFChem[5] |
| Molecular Weight | 252.65 g/mol | AiFChem[5] |
| IUPAC Name | methyl 4-chloro-2-(fluorosulfonyl)benzoate | AiFChem[5] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)F | PubChemLite[6] |
| Physical Form | Solid (Predicted) | Inferred from related solid sulfonyl fluorides. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility for similar aromatic esters. |
Structural Diagram:
Caption: Chemical structure of Methyl 4-chloro-2-(fluorosulfonyl)benzoate.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to Methyl 4-chloro-2-(fluorosulfonyl)benzoate likely involves the conversion of the corresponding sulfonyl chloride to the sulfonyl fluoride. The sulfonyl chloride precursor, Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4), is commercially available.
Synthetic Scheme:
Caption: Proposed synthesis of the target compound from its sulfonyl chloride precursor.
This halogen exchange reaction is a common method for the preparation of sulfonyl fluorides and can often be achieved under mild conditions using a fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
Reactivity Profile: The Sulfonyl Fluoride "Warhead"
The key to the utility of Methyl 4-chloro-2-(fluorosulfonyl)benzoate lies in the reactivity of the sulfonyl fluoride group. This functional group is an electrophilic center that can undergo nucleophilic attack by electron-rich amino acid side chains within a protein's binding pocket.
Mechanism of Covalent Modification:
Caption: General mechanism of covalent bond formation with a nucleophilic amino acid residue.
The reactivity of aryl sulfonyl fluorides can be modulated by the electronic properties of the aromatic ring.[1] The presence of the electron-withdrawing chloro and methyl ester groups on the benzene ring of Methyl 4-chloro-2-(fluorosulfonyl)benzoate is expected to increase the electrophilicity of the sulfur atom, potentially enhancing its reactivity towards nucleophilic attack compared to an unsubstituted phenylsulfonyl fluoride.
It is important to note that while sulfonyl fluorides can react with cysteine, the resulting thio-sulfonate ester bond is often unstable.[1] Their true strength lies in the formation of stable sulfonamide (with lysine) and sulfonate ester (with tyrosine, serine, or threonine) linkages.[3]
Applications in Drug Discovery and Chemical Biology
Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a versatile building block for the synthesis of covalent probes and inhibitors. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to various molecular scaffolds to generate a library of targeted covalent inhibitors. The chloro substituent can also be a site for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional diversity.
Workflow for Developing Covalent Inhibitors:
Sources
- 1. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1955505-45-9 | Methyl 4-chloro-2-(fluorosulfonyl)benzoate - AiFChem [aifchem.com]
- 6. PubChemLite - Methyl 4-chloro-2-(fluorosulfonyl)benzoate (C8H6ClFO4S) [pubchemlite.lcsb.uni.lu]
